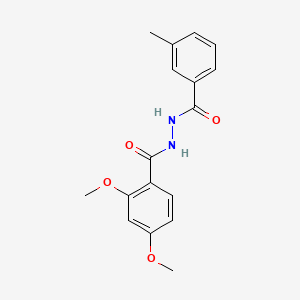
N-benzyl-1-(4-methoxy-2,3-dimethylphenyl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-(4-methoxy-2,3-dimethylphenyl)-N-methylmethanamine, also known as methoxetamine, is a dissociative anesthetic drug that is structurally related to ketamine and phencyclidine (PCP). It was first synthesized in the early 2000s and has gained popularity among recreational drug users in recent years. However, methoxetamine also has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用機序
Methoxetamine binds to the PCP site of the NMDA receptor, which leads to inhibition of calcium influx and subsequent disruption of glutamate signaling. This results in a dissociative state characterized by altered perception, thought, and consciousness. Methoxetamine also has effects on other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its psychoactive properties.
Biochemical and Physiological Effects:
Methoxetamine has been shown to induce a range of physiological and biochemical effects in animal models, including changes in heart rate, blood pressure, body temperature, and respiratory rate. It has also been found to alter levels of various neurotransmitters and hormones, such as dopamine, serotonin, and corticosterone. These effects may be related to the drug's potential therapeutic applications, as well as its abuse liability.
実験室実験の利点と制限
Methoxetamine has several advantages for use in scientific research, including its high potency and selectivity for the NMDA receptor, as well as its ability to induce a dissociative state that may be useful for studying certain neurological and psychiatric disorders. However, there are also several limitations to its use, such as its potential for abuse and toxicity, as well as the lack of standardized dosing protocols and established safety guidelines.
将来の方向性
There are several potential avenues for future research on N-benzyl-1-(4-methoxy-2,3-dimethylphenyl)-N-methylmethanaminee, including:
1. Investigating its therapeutic potential for the treatment of depression, anxiety, and other psychiatric disorders.
2. Developing new pain medications based on its analgesic properties.
3. Studying its effects on learning and memory processes, and its potential for enhancing cognitive function.
4. Examining its potential for abuse and addiction, and developing strategies for harm reduction and prevention.
5. Investigating its interactions with other drugs and medications, and assessing its safety in combination with other substances.
Overall, N-benzyl-1-(4-methoxy-2,3-dimethylphenyl)-N-methylmethanaminee is a promising compound for scientific research, with potential applications in a range of fields. However, careful consideration must be given to its potential risks and limitations, and further studies are needed to fully understand its mechanisms of action and therapeutic potential.
合成法
Methoxetamine can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenylacetonitrile with benzylmagnesium chloride, followed by reduction with lithium aluminum hydride and N-methylation with methyl iodide. The resulting product is a white powder that is soluble in water and organic solvents.
科学的研究の応用
Methoxetamine has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. As such, it has been used in animal studies to investigate the role of the NMDA receptor in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Methoxetamine has also been shown to have analgesic effects in animal models, making it a potential candidate for the development of new pain medications.
特性
IUPAC Name |
N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14-15(2)18(20-4)11-10-17(14)13-19(3)12-16-8-6-5-7-9-16/h5-11H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXMHMKUMLIROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

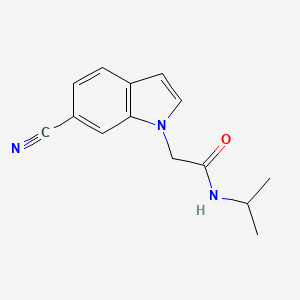
![4-[(2-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5872372.png)
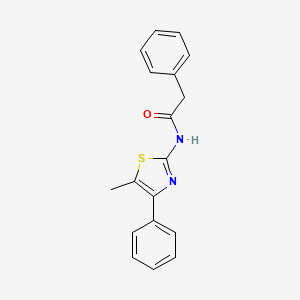

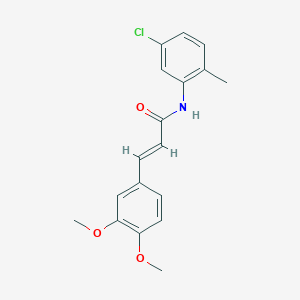
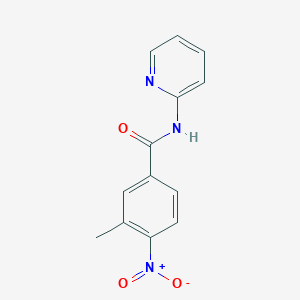
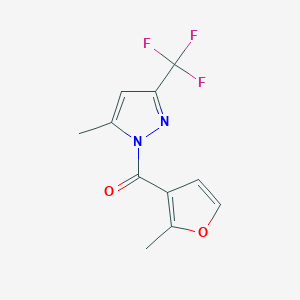
![[1]benzofuro[2,3-b]quinoxaline](/img/structure/B5872420.png)
![4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5872431.png)
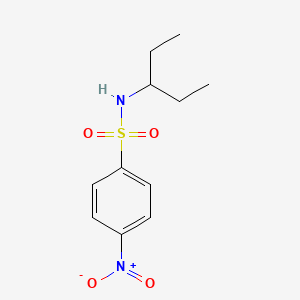
![N-methyl-N-[4-({[(4-methylbenzyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5872450.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5872456.png)

